molecular formula C24H31N3O2S B589281 N-Benzyloxy Naratriptan-d3 CAS No. 1794937-02-2

N-Benzyloxy Naratriptan-d3

Cat. No. B589281
CAS RN: 1794937-02-2
M. Wt: 428.609
InChI Key: MMMCMFIZEQDFST-BMSJAHLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

While specific chemical reactions involving N-Benzyloxy Naratriptan-d3 are not detailed in the available resources, Naratriptan, a related compound, is known to interact with serotonin (5-hydroxytryptamine; 5-HT) type 1B and 1D receptors . It’s also worth noting that a method for the quantification of Naratriptan in human plasma using naratriptan-d3 as an internal standard has been developed .

Safety and Hazards

While specific safety and hazard information for N-Benzyloxy Naratriptan-d3 is not available, it’s important to handle all chemicals with appropriate safety measures. For example, Benzyl chloride, a related compound, is classified as a combustible liquid, harmful if swallowed, causes severe skin burns and eye damage, and is harmful to aquatic life .

properties

IUPAC Name

2-[1-benzyl-3-[1-(trideuteriomethyl)piperidin-4-yl]indol-5-yl]-N-methylethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S/c1-25-30(28,29)15-12-19-8-9-24-22(16-19)23(21-10-13-26(2)14-11-21)18-27(24)17-20-6-4-3-5-7-20/h3-9,16,18,21,25H,10-15,17H2,1-2H3/i2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMCMFIZEQDFST-BMSJAHLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CCC1=CC2=C(C=C1)N(C=C2C3CCN(CC3)C)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(CC1)C2=CN(C3=C2C=C(C=C3)CCS(=O)(=O)NC)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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